Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and iodine atoms in the structure makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with an appropriate bromoketone under specific conditions. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the desired imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and yield of the synthesis process. These methods allow for better control over reaction conditions and can be scaled up for commercial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like TBHP and reducing agents such as sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for the formation of strong halogen bonds with target molecules, influencing their activity. The compound can modulate various biological pathways by binding to enzymes, receptors, or other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the simultaneous presence of both bromine and iodine atoms in its structure. This dual halogenation provides distinct reactivity and allows for a wider range of chemical transformations compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYZPUGFDPVCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.